molecular formula C14H11ClF2N2O B4677592 N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea

Cat. No. B4677592
M. Wt: 296.70 g/mol
InChI Key: YXLPZKBJBUEJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea, commonly known as CFTR inhibitor, is a chemical compound that has been widely used in scientific research to study cystic fibrosis. This compound is used to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. In

Mechanism of Action

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor works by binding to the this compound protein and inhibiting its activity. The this compound protein is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting the activity of this compound, this compound inhibitor can disrupt the balance of ion transport across cell membranes, leading to changes in cellular function and physiology.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. Inhibition of this compound activity can lead to changes in ion transport across cell membranes, which can affect cellular function and physiology. This compound inhibitor has also been shown to affect the function of other ion channels and transporters, leading to changes in cellular signaling and metabolism.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of this compound activity, allowing researchers to study the effects of this compound inhibition on cellular function and physiology. This compound inhibitor is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One limitation of this compound inhibitor is that it can have off-target effects on other ion channels and transporters, leading to unintended changes in cellular function and physiology. Another limitation is that this compound inhibitor can be toxic at high concentrations, limiting its use in certain types of experiments.

Future Directions

There are several future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor. One direction is to study the effects of this compound inhibition on other ion channels and transporters, to better understand the broader effects of this compound inhibition on cellular function and physiology. Another direction is to develop more potent and specific this compound inhibitors, to improve the specificity and efficacy of this compound inhibition in lab experiments. Finally, research could focus on developing this compound inhibitors for therapeutic use in cystic fibrosis and other diseases.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-N'-(4-fluorobenzyl)urea inhibitor has been widely used in scientific research to study cystic fibrosis. This compound is used to inhibit the activity of the this compound protein, which is responsible for regulating the transport of chloride ions across cell membranes. By inhibiting the activity of this compound, researchers can study the effects of cystic fibrosis on cellular function and physiology. This compound inhibitor has also been used to study the role of this compound in other diseases, such as diarrhea and polycystic kidney disease.

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2N2O/c15-10-3-6-13(12(17)7-10)19-14(20)18-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLPZKBJBUEJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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